3-((3,4-DI-ME-Phenoxy)ME)N'-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is a complex organic compound with the molecular formula C25H24N6O2 and a molecular weight of 440.509 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Vorbereitungsmethoden
The synthesis of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the phenoxy and tetraazolyl intermediates, followed by their condensation with benzohydrazide under specific reaction conditions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Wirkmechanismus
The mechanism of action of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide include other benzohydrazide derivatives and phenoxy compounds. These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide lies in its combination of phenoxy and tetraazolyl groups, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
478252-02-7 |
---|---|
Molekularformel |
C25H24N6O2 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
3-[(3,4-dimethylphenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C25H24N6O2/c1-17-10-11-24(12-18(17)2)33-15-20-6-4-8-22(13-20)25(32)28-27-19(3)21-7-5-9-23(14-21)31-16-26-29-30-31/h4-14,16H,15H2,1-3H3,(H,28,32)/b27-19+ |
InChI-Schlüssel |
DPWAOTKQNHDYHV-ZXVVBBHZSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)N4C=NN=N4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=C(C)C3=CC(=CC=C3)N4C=NN=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.